molecular formula C11H9BrF2N2O2 B14768837 1-(4-Bromo-2,6-difluoro-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione

1-(4-Bromo-2,6-difluoro-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione

Cat. No.: B14768837
M. Wt: 319.10 g/mol
InChI Key: GEKQSMVYZYTJPE-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,6-difluoro-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes bromine and fluorine atoms attached to a phenyl ring, and a hexahydropyrimidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2,6-difluoro-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione typically involves multiple steps. One common method starts with the preparation of 4-bromo-2,6-difluoroaniline, which is then subjected to a series of reactions to introduce the hexahydropyrimidine-2,4-dione moiety. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2,6-difluoro-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

1-(4-Bromo-2,6-difluoro-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,6-difluoro-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to target molecules. Additionally, the hexahydropyrimidine-2,4-dione core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromo-2,6-difluoro-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione is unique due to its combination of a halogenated phenyl ring and a hexahydropyrimidine-2,4-dione core. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

Molecular Formula

C11H9BrF2N2O2

Molecular Weight

319.10 g/mol

IUPAC Name

1-(4-bromo-2,6-difluorophenyl)-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H9BrF2N2O2/c1-5-4-16(11(18)15-10(5)17)9-7(13)2-6(12)3-8(9)14/h2-3,5H,4H2,1H3,(H,15,17,18)

InChI Key

GEKQSMVYZYTJPE-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=O)NC1=O)C2=C(C=C(C=C2F)Br)F

Origin of Product

United States

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